3-Ethynyl-2-fluoropyridine

Description

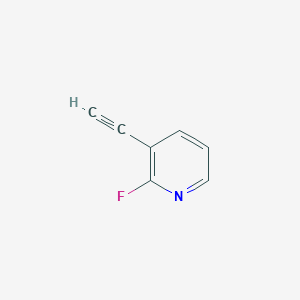

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAMDLBURXEYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719412 | |

| Record name | 3-Ethynyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933768-06-0 | |

| Record name | 3-Ethynyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethynyl-2-fluoropyridine chemical properties and structure

An In-depth Technical Guide to 3-Ethynyl-2-fluoropyridine: Properties, Structure, and Synthetic Utility

Introduction

This compound is a heterocyclic aromatic compound that has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique bifunctional nature, featuring a reactive fluorine atom and a terminal alkyne, positions it as a strategic intermediate in the development of complex molecular architectures. The pyridine core is a prevalent motif in numerous biologically active compounds, and the strategic placement of the fluoro and ethynyl groups provides two orthogonal handles for subsequent chemical transformations.

The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] The terminal alkyne group is a cornerstone of "click chemistry," enabling efficient and specific conjugation to other molecules.[2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and reactivity of this compound, highlighting its utility in medicinal chemistry and materials science.

Molecular Structure and Spectroscopic Profile

The structural and electronic properties of this compound are fundamental to understanding its reactivity and potential applications.

1.1. Chemical and Physical Identity

The core identity of the molecule is defined by its elemental composition and connectivity.

| Property | Value | Source |

| Molecular Formula | C₇H₄FN | [3][4] |

| Molecular Weight | 121.11 g/mol | [3][4] |

| Appearance | Solid | [3] |

| CAS Number | 933768-06-0 | [2] |

| MDL Number | MFCD13175283 | [3][5] |

| SMILES String | FC1=NC=CC=C1C#C | [2][3][5] |

| InChI Key | JMAMDLBURXEYSM-UHFFFAOYSA-N | [3] |

1.2. Molecular Structure Diagram

The spatial arrangement of atoms dictates the molecule's chemical behavior.

Caption: 2D structure of this compound.

1.3. Spectroscopic Characterization (Theoretical)

While specific spectra require experimental acquisition, the expected spectroscopic signatures can be predicted based on the molecular structure. This is a critical step for compound verification in a laboratory setting.

-

¹H NMR: The spectrum would show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, with coupling patterns dictated by their positions relative to each other and the nitrogen atom. A sharp singlet in the range of 3-4 ppm would correspond to the acetylenic proton.

-

¹³C NMR: Seven distinct carbon signals are expected. Two signals in the alkyne region (~70-90 ppm) and five signals in the aromatic region (~110-160 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F).

-

¹⁹F NMR: A singlet would be observed, with its chemical shift being characteristic of a fluorine atom attached to an sp²-hybridized carbon in a pyridine ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch, a weak absorption around 2100-2200 cm⁻¹ for the C≡C triple bond stretch, and a strong absorption in the 1150-1250 cm⁻¹ region for the C-F stretch.[6]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, 121.11.

1.4. Computational Properties

Computational methods like Density Functional Theory (DFT) are invaluable for predicting molecular properties that guide experimental design.[7][8][9]

| Computed Property | Value | Significance |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Predicts drug transport properties like membrane permeability.[2] |

| logP | 1.202 | Measures lipophilicity, impacting solubility and absorption.[2] |

| Hydrogen Bond Acceptors | 1 | The pyridine nitrogen can accept a hydrogen bond.[2] |

| Hydrogen Bond Donors | 0 | The molecule has no protons attached to highly electronegative atoms (O, N).[2] |

Safety, Handling, and Physicochemical Data

Proper handling and storage are paramount for ensuring laboratory safety and maintaining compound integrity.

2.1. Hazard Identification and Safety

This compound is classified as an acute oral toxin.[3]

-

GHS Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statement (H-code): H301 (Toxic if swallowed)

-

Precautionary Statements (P-codes): P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor).[3]

2.2. Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often 2-8°C under an inert atmosphere.[5]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[10]

Synthesis and Chemical Reactivity

The synthetic utility of this compound is rooted in its preparation and the distinct reactivity of its two functional groups.

3.1. Proposed Synthetic Pathway

A common and effective method for installing an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction . This pathway offers a reliable route to this compound from commercially available precursors.

Caption: Plausible synthetic workflow for this compound.

3.2. Experimental Protocol: Sonogashira Coupling (General)

This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

-

Inert Atmosphere: To a flame-dried flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent and Reagents: Add anhydrous solvent (e.g., THF or DMF), followed by 2-fluoro-3-halopyridine (bromo or iodo derivative), and a base (e.g., triethylamine or diisopropylethylamine).

-

Alkyne Addition: Add ethynyltrimethylsilane to the reaction mixture.

-

Reaction: Heat the mixture (e.g., 50-80 °C) and monitor the reaction progress using TLC or GC-MS until the starting material is consumed.

-

Workup: After cooling, filter the reaction mixture to remove solids. The filtrate is then typically washed with aqueous ammonium chloride and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the protected intermediate.

-

Deprotection: The silyl protecting group is readily removed by treating the intermediate with a mild base like potassium carbonate in methanol or a fluoride source like TBAF in THF to yield the final product, this compound.

3.3. Chemical Reactivity

The molecule's reactivity is dominated by two key sites: the electrophilic C2 position activated by fluorine and the nucleophilic terminal alkyne.

Caption: Key reactivity pathways of this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is highly activated towards displacement by nucleophiles. The high electronegativity of fluorine makes the SNAr reactions of 2-fluoropyridines significantly faster than those of their 2-chloro analogs.[11] This allows for the introduction of a wide range of functional groups (e.g., amines, alcohols, thiols) under relatively mild conditions, making it a powerful strategy in late-stage functionalization.[11]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne is an ideal functional handle for "click chemistry."[2] It reacts efficiently and selectively with organic azides in the presence of a copper(I) catalyst to form stable 1,2,3-triazole rings. This reaction is widely used for bioconjugation, labeling, and linking molecular fragments in drug discovery.

-

Other Alkyne Reactions: The terminal alkyne can participate in various other carbon-carbon bond-forming reactions, including Sonogashira coupling (as the alkyne partner), Glaser coupling, and Cadiot-Chodkiewicz coupling, further expanding its synthetic utility.

Applications in Research and Development

The unique structural features of this compound make it a sought-after intermediate in several high-value research areas.

-

Pharmaceutical and Medicinal Chemistry: This molecule serves as a versatile scaffold for building novel drug candidates.[12] The pyridine ring is a common pharmacophore, the fluorine atom can be used to enhance metabolic stability and target affinity, and the alkyne allows for the attachment of pharmacologically relevant side chains or solubility-enhancing groups via click chemistry.[1][2]

-

Agrochemicals: Similar to pharmaceuticals, the fluoropyridine motif is important in the design of modern pesticides and herbicides, where it can improve biological activity and environmental profiles.

-

Materials Science: The rigid, planar structure of the pyridine ring combined with the linear alkyne moiety makes it a candidate for creating novel organic electronic materials, polymers, and metal-organic frameworks (MOFs).

Conclusion

This compound is a powerful and strategic building block for chemical synthesis. Its well-defined structure, characterized by two distinct and synthetically valuable functional groups, offers researchers remarkable control over molecular design. The facility of SNAr reactions at the C2-fluoro position, combined with the versatility of the C3-ethynyl group for "click" and cross-coupling reactions, provides a robust platform for the rapid assembly of complex molecules. As the demand for sophisticated and highly functionalized compounds continues to grow in drug discovery and materials science, the importance of intermediates like this compound is set to increase, enabling the next generation of chemical innovation.

References

-

Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate. [Link]

-

3-Fluoropyridine | C5H4FN | CID 67794 - PubChem. [Link]

-

3-Ethynylpyridine | C7H5N | CID 186003 - PubChem - NIH. [Link]

-

The Strategic Importance of 3-Fluoropyridine in Modern Chemical Synthesis. [Link]

-

Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF - ResearchGate. [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. [Link]

-

Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines - PMC - NIH. [Link]

-

Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate crystal | Request PDF - ResearchGate. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. chemscene.com [chemscene.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. 933768-06-0|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

Spectroscopic Data for 3-Ethynyl-2-fluoropyridine: An In-depth Technical Guide

Introduction

3-Ethynyl-2-fluoropyridine is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The unique combination of a pyridine ring, a fluorine substituent, and an ethynyl group imparts specific electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. The fluorine atom can modulate the basicity of the pyridine nitrogen and influence metabolic stability, while the ethynyl group provides a versatile handle for further chemical transformations, such as click chemistry or Sonogashira coupling reactions.

Molecular Structure and Key Features

The structural features of this compound dictate its spectroscopic properties. The pyridine ring is an electron-deficient aromatic system. The fluorine atom at the 2-position is a strong electron-withdrawing group, which will significantly influence the chemical shifts of the adjacent protons and carbons in the NMR spectra. The ethynyl group at the 3-position introduces a region of high electron density and provides characteristic vibrational modes in the IR spectrum.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive information about its atomic connectivity and electronic environment.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the acetylenic proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and fluorine atoms.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.4 - 7.6 | ddd | J(H4-H5) ≈ 7-8, J(H4-F) ≈ 4-5, J(H4-H6) ≈ 1-2 |

| H-5 | 7.1 - 7.3 | ddd | J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5, J(H5-F) ≈ 1-2 |

| H-6 | 8.1 - 8.3 | ddd | J(H6-H5) ≈ 4-5, J(H6-F) ≈ 8-9, J(H6-H4) ≈ 1-2 |

| ≡C-H | 3.2 - 3.5 | s |

Causality behind Experimental Choices: The choice of a deuterated solvent is critical for NMR. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its good dissolving power and relatively simple residual solvent signal.[1] For pyridine derivatives, the chemical shifts can be solvent-dependent.[2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show seven distinct signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) |

| C-2 | 160 - 165 | 230 - 250 |

| C-3 | 115 - 120 | |

| C-4 | 125 - 130 | |

| C-5 | 120 - 125 | |

| C-6 | 150 - 155 | |

| -C≡ | 80 - 85 | |

| ≡C-H | 75 - 80 |

Expertise & Experience: The prediction of ¹³C chemical shifts in fluorinated pyridines requires an understanding of the additive effects of substituents on the aromatic ring. The fluorine atom causes a significant downfield shift for the directly attached carbon (C-2) and also influences the shifts of the other ring carbons through resonance and inductive effects.[3][4]

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the 2-position.

| Fluorine | Predicted Chemical Shift (δ, ppm) |

| F-2 | -70 to -90 |

Authoritative Grounding: The chemical shift range for fluorine attached to an aromatic ring is well-established.[5][6] The specific value for 2-fluoropyridine derivatives can vary depending on the solvent and other substituents.[7]

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[1]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference proton signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[8]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Set the spectral width to cover the expected fluorine signal (e.g., -50 to -150 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans.

-

Process the data and reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

-

Figure 2: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H and C≡C stretching of the ethynyl group, as well as C-F and aromatic C-H and C=C/C=N stretching vibrations.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| Acetylenic C-H stretch | ~3300 | Sharp, Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C≡C stretch | 2100 - 2260 | Weak to Medium |

| Aromatic C=C and C=N stretch | 1400 - 1600 | Medium to Strong |

| C-F stretch | 1200 - 1300 | Strong |

Trustworthiness: The vibrational frequencies of functional groups are well-established and can be reliably predicted. The acetylenic C-H stretch is a particularly sharp and diagnostic peak.[9] The C-F stretching frequency in fluoropyridines has been extensively studied and is a strong, characteristic absorption.[10]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

-

Transfer a portion of the mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[11]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sources

- 1. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. 933768-06-0|this compound|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Ethynyl-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynyl-2-fluoropyridine is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex molecular architectures with potential therapeutic applications. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. By dissecting the influence of the fluorine and ethynyl substituents on the pyridine ring, this document offers a predictive framework for spectral interpretation, supported by established principles of NMR spectroscopy and data from analogous structures. This resource is intended to empower researchers to confidently identify and characterize this important synthetic intermediate.

Introduction: The Significance of this compound in Drug Discovery

The pyridine scaffold is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the ethynyl group serves as a versatile functional handle for a variety of chemical transformations, such as click chemistry, Sonogashira coupling, and cyclization reactions, enabling the construction of diverse and complex molecular libraries. The combination of these three functionalities—a pyridine ring, a fluorine atom, and an ethynyl group—in this compound creates a highly valuable and versatile building block for the synthesis of novel therapeutic agents.

A precise understanding of the NMR spectral characteristics of this compound is fundamental for reaction monitoring, quality control, and the unambiguous structural elucidation of its downstream products. This guide aims to provide a comprehensive overview of its ¹H and ¹³C NMR spectra, detailing the expected chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the protons at the C-4, C-5, and C-6 positions of the pyridine ring, and one signal in the alkyne region for the ethynyl proton. The chemical shifts of the pyridine protons are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the ethynyl group.

Key Influences on ¹H Chemical Shifts:

-

Pyridine Ring: The inherent electron-deficient nature of the pyridine ring deshields the ring protons, shifting them downfield compared to benzene.

-

Fluorine Substituent: The highly electronegative fluorine atom at the C-2 position will exert a strong inductive electron-withdrawing effect, further deshielding the adjacent protons, particularly H-4. Additionally, through-space and through-bond J-coupling between the ¹⁹F nucleus and the protons will be observed.

-

Ethynyl Group: The ethynyl group at the C-3 position is also electron-withdrawing and will contribute to the overall deshielding of the ring protons. The magnetic anisotropy of the triple bond can also influence the chemical shifts of nearby protons.[2]

Based on these principles and data from related fluoropyridines, the following chemical shift ranges and multiplicities are predicted:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-6 | 8.20 - 8.40 | ddd | ³J(H6-H5) ≈ 4.5-5.0, ⁴J(H6-H4) ≈ 1.5-2.0, ⁵J(H6-F) ≈ 1.0-2.0 |

| H-5 | 7.20 - 7.40 | ddd | ³J(H5-H6) ≈ 4.5-5.0, ³J(H5-H4) ≈ 7.5-8.0, ⁴J(H5-F) ≈ 2.0-3.0 |

| H-4 | 7.80 - 8.00 | ddd | ³J(H4-H5) ≈ 7.5-8.0, ⁴J(H4-H6) ≈ 1.5-2.0, ³J(H4-F) ≈ 8.0-9.0 |

| Ethynyl-H | 3.20 - 3.40 | s |

Diagram of Predicted Proton Couplings:

Caption: Predicted through-bond J-coupling interactions in this compound.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will display seven distinct signals: five for the pyridine ring carbons and two for the ethynyl carbons. The chemical shifts will be significantly influenced by the fluorine and ethynyl substituents, as well as the nitrogen heteroatom.

Key Influences on ¹³C Chemical Shifts:

-

Fluorine Substituent: The carbon directly attached to the fluorine (C-2) will experience a large downfield shift due to the electronegativity of fluorine and will appear as a doublet due to one-bond ¹J(C-F) coupling, which is typically in the range of 230-260 Hz for fluoropyridines.[3][4] The fluorine will also induce smaller two- and three-bond couplings (²J(C-F) and ³J(C-F)) with other carbons in the ring.

-

Ethynyl Group: The sp-hybridized carbons of the ethynyl group will resonate in a characteristic region (typically 70-90 ppm). The carbon attached to the pyridine ring will be deshielded relative to the terminal alkyne carbon.

-

Nitrogen Atom: The nitrogen atom strongly deshields the adjacent carbons (C-2 and C-6).

Predicted ¹³C Chemical Shifts and Couplings:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |

| C-2 | 158.0 - 162.0 | d | ¹J(C-F) ≈ 230-260 |

| C-3 | 115.0 - 120.0 | d | ²J(C-F) ≈ 30-40 |

| C-4 | 140.0 - 145.0 | d | ³J(C-F) ≈ 5-10 |

| C-5 | 122.0 - 127.0 | s | |

| C-6 | 150.0 - 155.0 | d | ⁴J(C-F) ≈ 2-4 |

| C≡CH | 80.0 - 85.0 | s | |

| C≡CH | 75.0 - 80.0 | s |

Diagram of Key ¹³C NMR Influences:

Caption: Major electronic and structural effects on the ¹³C NMR spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended.

4.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Other common NMR solvents such as acetone-d₆ or DMSO-d₆ can also be used, but chemical shifts may vary.[1] It is crucial to use a solvent that does not have signals overlapping with the analyte's resonances.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.

4.2. NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly useful for resolving complex coupling patterns.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the aromatic and alkyne regions.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all carbon signals (except for the carbon attached to fluorine).

-

Spectral Width: A spectral width of 200-240 ppm will cover the expected range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) will be necessary to achieve a good signal-to-noise ratio for the less sensitive ¹³C nucleus.

-

4.3. 2D NMR Experiments for Unambiguous Assignment

For definitive structural confirmation, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity between H-4, H-5, and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the positions of the substituents.

Experimental Workflow Diagram:

Caption: A typical workflow for the NMR analysis of this compound.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a crucial building block in contemporary drug discovery. By understanding the interplay of the electronic and structural effects of the pyridine nitrogen, the fluorine substituent, and the ethynyl group, researchers can confidently interpret the NMR data of this compound and its derivatives. The outlined experimental protocols offer a robust framework for acquiring high-quality spectral data, ensuring accurate structural characterization. This foundational knowledge is essential for accelerating the synthesis and development of novel chemical entities with therapeutic potential.

References

- "NMR spectral characteristics of fluorocontaining pyridines." Fluorine notes, April 2017.

- Lichter, R. L., & Wasylishen, R. E. "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants." Journal of the American Chemical Society.

- Abraham, R. J., & Reid, M. "Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group." RSC Publishing.

- "this compound." Sigma-Aldrich.

- "NMR Chemical Shifts of Impurities." Sigma-Aldrich.

- "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants.

Sources

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to ¹⁹F NMR Spectroscopy of 3-Ethynyl-2-fluoropyridine Derivatives

Abstract

This technical guide provides a comprehensive overview of the application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the characterization of 3-ethynyl-2-fluoropyridine derivatives. These scaffolds are of increasing importance in medicinal chemistry and drug development, and ¹⁹F NMR serves as a uniquely powerful tool for their structural elucidation, purity assessment, and for studying their interactions with biological targets. This document delves into the fundamental principles of ¹⁹F NMR, explores the nuanced spectral features of this class of compounds, provides detailed experimental protocols, and discusses the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of ¹⁹F NMR in their work with fluorinated pyridine derivatives.

Introduction: The Significance of this compound Derivatives and the Role of ¹⁹F NMR

The this compound motif is a privileged scaffold in modern drug discovery. The unique combination of the rigid, linear ethynyl group and the strongly electron-withdrawing fluorine atom on the pyridine ring imparts desirable physicochemical properties to molecules, including enhanced metabolic stability, improved membrane permeability, and specific molecular interactions.[1][2] The fluorine atom, in particular, is a valuable addition to pharmaceutical candidates, with over 20% of all commercial drugs containing at least one fluorine atom.[1][3]

Given the critical role of fluorine in these derivatives, ¹⁹F NMR spectroscopy has emerged as an indispensable analytical technique. The ¹⁹F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H.[4][5] Furthermore, the chemical shift of ¹⁹F is exquisitely sensitive to its local electronic environment, spanning a range of over 800 ppm, which minimizes signal overlap and provides a sensitive probe for subtle changes in molecular structure and conformation.[4][6]

This guide will provide a detailed exploration of how ¹⁹F NMR can be effectively utilized to characterize this compound derivatives, moving from fundamental principles to practical applications.

Fundamental Principles of ¹⁹F NMR Spectroscopy

A foundational understanding of the principles governing ¹⁹F NMR is crucial for effective data acquisition and interpretation.

Chemical Shift (δ)

The ¹⁹F chemical shift is the most informative parameter in a ¹⁹F NMR spectrum. It is highly sensitive to the electron density around the fluorine nucleus.

-

Electronic Effects: The electronegativity of the fluorine atom makes its chemical shift highly responsive to the electronic effects of neighboring substituents.[6] In this compound derivatives, the electron-withdrawing nature of the pyridine nitrogen and the sp-hybridized carbons of the ethynyl group will significantly influence the ¹⁹F chemical shift. Electron-donating groups on the pyridine ring or the ethynyl substituent will cause an upfield shift (less positive ppm), while electron-withdrawing groups will lead to a downfield shift (more positive ppm).

-

Solvent Effects: The choice of solvent can significantly impact the ¹⁹F chemical shift, with variations of several ppm being common.[7] This is due to intermolecular interactions such as hydrogen bonding and dipole-dipole interactions between the analyte and the solvent. It is therefore critical to be consistent with the solvent used for comparative studies.

-

Reference Standard: The common reference standard for ¹⁹F NMR is trichlorofluoromethane (CFCl₃), assigned a chemical shift of 0 ppm.[8] However, due to its environmental impact, other secondary standards such as trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) are often used. It is essential to report the reference standard used.

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling between the ¹⁹F nucleus and other magnetically active nuclei (primarily ¹H) provides valuable information about the connectivity of the molecule.

-

¹H-¹⁹F Coupling: Coupling between ¹⁹F and protons on the pyridine ring is expected. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei.

-

³J(H-4, F-2): Typically in the range of 8-10 Hz.

-

⁴J(H-5, F-2): Typically smaller, around 2-4 Hz.

-

⁵J(H-6, F-2): Generally very small or not resolved.

-

-

Long-Range Coupling: The ethynyl linker can facilitate long-range coupling between the fluorine atom and protons on a substituent attached to the alkyne. This can be a valuable tool for confirming the structure of more complex derivatives.

Expected ¹⁹F NMR Spectral Features of this compound Derivatives

Based on the principles outlined above and data from analogous compounds, we can predict the key features of the ¹⁹F NMR spectra of this compound derivatives.

Chemical Shift Region

The ¹⁹F chemical shift for 2-fluoropyridine itself is approximately -69 ppm (relative to CFCl₃).[9] The introduction of the electron-withdrawing ethynyl group at the 3-position is expected to cause a downfield shift. Therefore, the ¹⁹F chemical shift for this compound derivatives is anticipated to be in the range of -60 to -80 ppm . Substituents on the pyridine ring or the ethynyl group will further modulate this chemical shift.

Coupling Patterns

The ¹⁹F signal will appear as a multiplet due to coupling with the pyridine protons. A typical pattern would be a doublet of doublets of doublets (ddd) or a more complex multiplet, depending on the resolution and the magnitude of the coupling constants to H-4, H-5, and H-6. Decoupling the protons (¹H decoupling) will result in a singlet for the ¹⁹F signal, which can be useful for confirming the chemical shift and for quantitative measurements.

Experimental Protocols

Adherence to standardized experimental protocols is paramount for obtaining high-quality, reproducible ¹⁹F NMR data.

Sample Preparation

Proper sample preparation is the first step towards a successful NMR experiment.[10]

Protocol for Standard ¹⁹F NMR Analysis:

-

Weighing the Sample: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be consistent across a series of experiments for comparability.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Reference Standard: If an internal standard is required for chemical shift referencing or quantification, add a known amount of a suitable standard (e.g., a solution of CFCl₃ in the chosen solvent, or another inert fluorinated compound with a known chemical shift).

-

Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Homogenization: Gently vortex or invert the NMR tube to ensure the solution is homogeneous.

Data Acquisition

The following is a general workflow for acquiring a standard 1D ¹⁹F NMR spectrum. Specific parameters may need to be optimized based on the spectrometer and the sample.

Workflow for 1D ¹⁹F NMR Data Acquisition:

Caption: General workflow for ¹⁹F NMR data acquisition.

Key Parameter Considerations:

-

Spectral Width (SW): Due to the large chemical shift range of ¹⁹F, a wide spectral width (e.g., 200-300 ppm) may be necessary for initial scouting experiments.

-

Transmitter Offset (O1P): The transmitter frequency should be set close to the expected resonance of the fluorine signal to ensure uniform excitation.

-

Relaxation Delay (D1): For quantitative measurements, a longer relaxation delay (5-7 times the longest T₁) is crucial to ensure complete relaxation of the nuclei between scans.[11]

-

¹H Decoupling: For simplified spectra and improved signal-to-noise, inverse-gated ¹H decoupling can be employed. This is particularly important for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).

Data Processing

Accurate data processing is essential for extracting meaningful information from the raw Free Induction Decay (FID) data.

Workflow for ¹⁹F NMR Data Processing:

Caption: Standard workflow for processing ¹⁹F NMR data.

Data Interpretation and Advanced Techniques

Structural Elucidation

The combination of chemical shift and coupling constant data is powerful for confirming the structure of this compound derivatives. For example, the presence of a long-range coupling between the fluorine and a proton on a substituent at the end of the ethynyl chain can provide unambiguous evidence for the connectivity of the molecule.

Quantitative ¹⁹F NMR (qNMR)

¹⁹F NMR is an excellent technique for quantitative analysis due to the high sensitivity and wide chemical shift dispersion, which minimizes signal overlap. By using a certified internal standard, the purity of a sample or the concentration of a solution can be accurately determined.

Table 1: Key Parameters for Quantitative ¹⁹F NMR

| Parameter | Recommendation | Rationale |

| Internal Standard | Chemically inert, known purity, single ¹⁹F resonance, soluble in the same solvent. | Ensures accurate and reproducible quantification. |

| Relaxation Delay (D1) | 5-7 times the longest T₁ of both the analyte and the standard. | Allows for complete relaxation and accurate integration.[11] |

| Pulse Angle | 90° pulse for maximum signal. | Optimizes signal intensity for a single scan. |

| ¹H Decoupling | Inverse-gated decoupling. | Suppresses NOE enhancements for accurate integration. |

| Digital Resolution | Sufficient data points to accurately define the peaks. | Ensures precise integration of the signals. |

2D NMR Techniques

For more complex structures or for unambiguous assignment of resonances, 2D NMR experiments can be invaluable.

-

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates the chemical shifts of protons and fluorine atoms that are coupled to each other. It is a powerful tool for assigning the proton resonances of the pyridine ring and for identifying long-range ¹H-¹⁹F couplings.[12]

-

¹⁹F-¹⁹F COSY (Correlation Spectroscopy): In molecules containing multiple fluorine atoms, this experiment can be used to identify through-bond coupling networks between them.

Diagram of a Simplified ¹H-¹⁹F HETCOR Experiment:

Caption: Conceptual diagram of a ¹H-¹⁹F HETCOR spectrum.

Conclusion

¹⁹F NMR spectroscopy is a powerful and versatile technique that is essential for the characterization of this compound derivatives. Its high sensitivity, wide chemical shift range, and the detailed structural information provided by chemical shifts and coupling constants make it an invaluable tool for researchers in drug discovery and development. By following the principles and protocols outlined in this guide, scientists can effectively utilize ¹⁹F NMR to accelerate their research and gain deeper insights into the properties and behavior of this important class of molecules. The continued development of advanced NMR pulse sequences and hardware will further enhance the capabilities of ¹⁹F NMR in the pharmaceutical sciences.[13]

References

- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 3. The Essential Upgrade for Modern Pharmaceutical NMR: A Case Study | Technology Networks [technologynetworks.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. biophysics.org [biophysics.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. colorado.edu [colorado.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AI-designed NMR spectroscopy RF pulses for fast acquisition at high and ultra-high magnetic fields - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Degradation Pathways of 3-Ethynyl-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 3-Ethynyl-2-fluoropyridine in Modern Drug Discovery

This compound is a key heterocyclic building block in contemporary medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the versatile ethynyl group, make it a valuable scaffold for the synthesis of complex molecular architectures with diverse biological activities. The pyridine core is a prevalent motif in numerous approved drugs, and the strategic incorporation of fluorine and an ethynyl moiety can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its intrinsic stability and potential degradation pathways is paramount. This knowledge is not merely an academic exercise; it is a critical component of risk assessment, formulation development, analytical method validation, and ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of the potential stability challenges and degradation routes of this compound, grounded in established chemical principles and data from analogous structures.

Molecular Structure and Intrinsic Stability

The stability of this compound is dictated by the interplay of its three key structural features: the pyridine ring, the fluorine substituent, and the ethynyl group.

Caption: Proposed hydrolytic degradation of the ethynyl group.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The ethynyl group is the most likely site for oxidative attack in this compound.

a) Oxidative Cleavage of the Alkyne:

Strong oxidizing agents like ozone or potassium permanganate can cleave the carbon-carbon triple bond. T[1][2]his would lead to the formation of 2-fluoropyridine-3-carboxylic acid and formic acid, which would likely be further oxidized to carbon dioxide. Under milder oxidative conditions, such as those used in forced degradation studies (e.g., hydrogen peroxide), partial oxidation might occur.

b) Oxidation to a Diketone:

Milder oxidation could potentially lead to the formation of a diketone, 2-fluoro-3-(1,2-dioxoethyl)pyridine, although this is generally less common for terminal alkynes.

Caption: Proposed oxidative degradation pathways.

Photolytic Degradation

Exposure to light, particularly in the UV region, can induce photochemical reactions. Both the pyridine ring and the ethynyl group can absorb UV radiation and undergo degradation. The UV-Vis spectrum of 2-fluoropyridine shows absorption maxima around 220-270 nm. P[3]henylacetylene, an analogue of the ethynylbenzene moiety, also absorbs in the UV region.

[4]a) Pyridine Ring Opening and Rearrangement:

Pyridine derivatives are known to undergo photochemical rearrangements, such as the formation of Dewar pyridine intermediates, which can lead to ring-opening or isomerization products.

[1]b) Photochemical Reactions of the Alkyne:

Alkynes can undergo various photochemical reactions, including [2+2] cycloadditions and radical additions, especially in the presence of photosensitizers. I[5][6]n solution, this could lead to the formation of dimeric or polymeric materials, or reactions with solvent molecules.

Caption: Potential photolytic degradation pathways.

Thermal Degradation

The thermal stability of this compound is expected to be relatively high due to the aromatic nature of the pyridine ring and the strength of the C-F bond. H[7]owever, at elevated temperatures, decomposition can occur. Pyridine itself decomposes at temperatures above 680°C. T[8]he ethynyl group can also undergo thermal reactions, such as polymerization or cyclization, at high temperatures.

a) Polymerization:

Terminal alkynes can polymerize upon heating. This would result in a complex mixture of oligomers and polymers.

b) Decomposition of the Pyridine Ring:

At very high temperatures, the pyridine ring can fragment, leading to the formation of smaller molecules like hydrogen cyanide, acetylene, and various nitriles.

[9][10]### Experimental Protocols for Forced Degradation Studies

To experimentally investigate the stability of this compound, a systematic forced degradation study should be conducted according to ICH guidelines Q1A(R2). T[11]he goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed and can be adequately characterized.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 72 hours |

| Neutral Hydrolysis | Water | 60 °C | 24 - 72 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 - 72 hours |

| Photostability | ICH Q1B option 1 or 2 | Room Temperature | As per ICH Q1B |

| Thermal (Solid) | 80 °C | 1 week | |

| Thermal (Solution) | 80 °C in appropriate solvent | 1 week |

Step-by-Step Methodology for a Typical Forced Degradation Experiment (e.g., Acid Hydrolysis)

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Stress Condition Application:

-

Pipette a known volume of the stock solution into a clean, inert vial.

-

Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and the desired drug concentration.

-

Prepare a control sample by adding an equal volume of the solvent used for the stock solution instead of HCl.

-

-

Incubation: Place the stressed and control samples in a temperature-controlled oven or water bath at 60 °C.

-

Time-Point Sampling: Withdraw aliquots from the stressed and control samples at predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours).

-

Neutralization (for acid and base hydrolysis): Immediately neutralize the withdrawn aliquots to stop the degradation reaction. For the acid-stressed sample, add an equimolar amount of a suitable base (e.g., NaOH). For base-stressed samples, neutralize with an acid (e.g., HCl).

-

Sample Preparation for Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC).

-

Analysis: Analyze the samples using a validated stability-indicating analytical method to determine the percentage of the remaining parent compound and to detect and quantify any degradation products.

Caption: General workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A crucial aspect of studying degradation pathways is the use of a validated stability-indicating analytical method. This method must be able to separate the parent drug from all its potential degradation products and impurities, ensuring that the assay of the active ingredient is not interfered with by these other components.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometric (MS) detection is the gold standard for this purpose.

Key Steps in Method Development:

-

Column Selection: A C18 column is a good starting point for the separation of a moderately polar compound like this compound and its potential degradants.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of compounds with a range of polarities.

-

Detector Wavelength Selection: The UV detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity for the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products.

-

Mass Spectrometric Detection: Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation information.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While this compound is a robust molecule, it possesses functional groups that are susceptible to degradation under specific stress conditions. A proactive and systematic approach to studying its stability, as outlined in this guide, is essential for successful drug development. By anticipating and characterizing potential degradation pathways through forced degradation studies and employing a validated stability-indicating analytical method, researchers can ensure the quality, safety, and efficacy of novel therapeutics derived from this important building block. The insights gained from these studies will inform critical decisions in formulation, packaging, and the establishment of appropriate storage conditions and shelf-life.

References

-

The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. [Link]

-

The photomediated reaction of alkynes with cycloalkanes. Organic & Biomolecular Chemistry. [Link]

-

Direct Observation of a Photochemical Alkyne–Allene Reaction and of a Twisted and Rehybridized Intramolecular Charge-Transfer State in a Donor–Acceptor Dyad. Journal of the American Chemical Society. [Link]

-

2-Fluoropyridine. NIST WebBook. [Link]

-

Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. [Link]

-

Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry. [Link]

-

Theoretical study on the thermal decomposition of pyridine. ResearchGate. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Technical Guide Series - Forced Degradation Studies. HubSpot. [Link]

-

Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. Defense Technical Information Center. [Link]

-

UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. [Link]

-

Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

-

Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. ResearchGate. [Link]

-

UV-vis spectra of phenylene ethynylene oligomers in solutions and on... ResearchGate. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Two Photon Absorption in 1,4-Bis([Oxycarbonylphenyl]Ethynyl)Benzene Chromophores. ScholarWorks@BGSU. [Link]

-

The Ynestein of Gas Chromatography Detectors: Vacuum Ultraviolet Spectroscopy. VUV Analytics. [Link]

-

2-Fluoropyridine. PubChem. [Link]

-

The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

2-Fluoropyridine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics. [Link]

-

UV-vis absorption spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes. PubMed. [Link]

-

Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. YouTube. [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

10.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts. [Link])

-

UV-vis absorption spectra of 2 in pyridine at varying concentrations:... ResearchGate. [Link])

-

Pyridine. Wikipedia. [Link]

-

Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link])

-

Kinetics of the Thermal Decomposition of Pyridine. WMU's ScholarWorks. [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 2-Fluoropyridine [webbook.nist.gov]

- 4. VUV Analytics [vuvanalytics.com]

- 5. Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The photomediated reaction of alkynes with cycloalkanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 11. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Fluorine-Pyridine Interplay: A Technical Guide to Modulating Basicity and Coordination

Abstract

The strategic incorporation of fluorine into the pyridine scaffold represents a powerful tool in modern chemistry, profoundly influencing its fundamental electronic properties and subsequent chemical behavior. This technical guide provides an in-depth exploration of the impact of fluorine substitution on the basicity of the pyridine ring and its coordination chemistry. We will delve into the nuanced electronic effects of fluorine, quantify its influence on pKa values, and examine the resulting alterations in ligand-metal interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated pyridines in their respective fields.

Introduction: The Strategic Role of Fluorine in Pyridine Chemistry

Pyridine, a foundational heterocyclic aromatic compound, is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Its nitrogen atom, with its lone pair of electrons, imparts basicity and allows it to act as a versatile Lewis base and a ligand in coordination complexes.[1] The introduction of fluorine, the most electronegative element, into the pyridine ring induces significant and predictable changes in its electronic landscape. These modifications are not merely academic; they have profound practical implications, enabling the fine-tuning of a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity for biological targets.[2] This guide will dissect the underlying principles governing these changes and provide a practical framework for their application.

The Dichotomy of Fluorine's Electronic Influence

The effect of fluorine on the pyridine ring is a classic example of the interplay between two opposing electronic forces: the inductive effect (-I) and the mesomeric or resonance effect (+M).

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[3] This effect is distance-dependent, being most pronounced at the position of substitution and decreasing with distance. The primary consequence of the -I effect is a reduction in the electron density of the entire ring, particularly at the nitrogen atom.

-

Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π-system of the pyridine ring.[4] This donation of electron density partially counteracts the inductive withdrawal. The +M effect directs this electron density primarily to the ortho and para positions relative to the fluorine atom.[5]

The net electronic impact of a fluorine substituent is a delicate balance between these two effects. While the powerful -I effect generally dominates, making the pyridine ring more electron-deficient overall, the +M effect can have significant localized consequences.[4][5]

Caption: Dual electronic effects of fluorine on the pyridine ring.

Quantifying the Impact: Fluorine and Pyridine Basicity (pKa)

The basicity of pyridine is a direct measure of the availability of the nitrogen's lone pair to accept a proton. By withdrawing electron density, fluorine substitution significantly reduces this basicity, which is reflected in a lower pKa value for the conjugate acid (pyridinium ion).[6][7] The position of the fluorine atom has a predictable and quantifiable impact on the magnitude of this effect.

| Compound | pKa of Conjugate Acid | Change from Pyridine |

| Pyridine | 5.25[8] | - |

| 2-Fluoropyridine | -0.44 | -5.69 |

| 3-Fluoropyridine | 2.97 | -2.28 |

| 4-Fluoropyridine | 1.95 | -3.30 |

| 2,6-Difluoropyridine | -2.93 | -8.18 |

| Pentafluoropyridine | <-4 | >-9.25 |

Data Interpretation:

-

Positional Dependence: The decrease in basicity is most dramatic for 2-fluoropyridine due to the proximity of the fluorine atom to the nitrogen, maximizing the inductive effect. The effect is less pronounced for 3-fluoropyridine, where the fluorine is further away.

-

Cumulative Effect: The addition of multiple fluorine atoms, as in 2,6-difluoropyridine and pentafluoropyridine, leads to a profound decrease in basicity, rendering these compounds extremely weak bases.

This predictable modulation of pKa is a critical tool in drug design, where controlling the ionization state of a molecule at physiological pH is essential for its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Implications for Coordination Chemistry

The reduced basicity of fluorinated pyridines directly translates to a diminished ability to act as a ligand in coordination complexes. The electron-withdrawing nature of fluorine reduces the ability of the pyridine nitrogen to donate its lone pair to a metal center, resulting in weaker metal-ligand bonds.

Key Consequences for Coordination:

-

Weaker Metal-Ligand Bonds: Fluorinated pyridine ligands generally form less stable complexes compared to their non-fluorinated counterparts. This can be observed through changes in bond lengths and dissociation constants.

-

Modified Ligand Field Strength: The electronic changes in the pyridine ring can alter its ligand field strength, potentially influencing the magnetic and spectroscopic properties of the resulting metal complex.

-

Altered Redox Potentials: The electron-withdrawing fluorine atoms can make the metal center in a complex more electrophilic, thereby shifting its redox potentials to more positive values.

-

Non-Covalent Interactions: The polarized C-F bond can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the secondary coordination sphere and the overall crystal packing of the complex.[9][10][11]

Caption: Impact of fluorination on pyridine coordination properties.

Experimental Protocols

Synthesis of a Representative Fluorinated Pyridine: 2-Fluoropyridine

The synthesis of 2-fluoropyridine can be achieved through various methods, with the Balz-Schiemann reaction being a classic approach. However, more modern and often milder methods are now available. A convenient method involves the nucleophilic displacement of a suitable leaving group.[12]

Protocol: Synthesis of 2-Fluoropyridine from 2-Aminopyridine

-

Diazotization:

-

Dissolve 2-aminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature at 0-5 °C. This forms the corresponding diazonium tetrafluoroborate salt.

-

Stir the reaction mixture for 30-60 minutes at this temperature.

-

-

Isolation of the Diazonium Salt:

-

Collect the precipitated diazonium salt by filtration.

-

Wash the salt with cold diethyl ether and dry it under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care.

-

-

Thermal Decomposition (Balz-Schiemann Reaction):

-

Gently heat the dry diazonium salt in a flask equipped with a distillation apparatus.

-

The salt will decompose to yield 2-fluoropyridine, which can be collected by distillation.

-

-

Purification:

-

The crude 2-fluoropyridine is typically purified by fractional distillation.

-

Characterization of Basicity: pKa Determination by ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for determining the pKa of fluorinated compounds.[13][14] The chemical shift of the fluorine atom is often sensitive to the protonation state of the nearby nitrogen atom.

Protocol: pKa Determination of a Fluorinated Pyridine

-

Sample Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the fluorinated pyridine.

-

Dissolve a small, constant amount of the fluorinated pyridine in each buffer solution.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a ¹⁹F NMR spectrum for each sample.

-

Record the chemical shift (δ) of the fluorine signal in each spectrum.

-

-

Data Analysis:

-

Plot the observed ¹⁹F chemical shift (δ) as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve). The inflection point of the curve corresponds to the pKa of the compound.

-

Caption: General workflow for studying fluorinated pyridines.

Conclusion and Future Outlook

The introduction of fluorine into the pyridine ring offers a predictable and powerful strategy for modulating its basicity and coordination properties. The strong inductive effect of fluorine generally leads to a decrease in basicity and weaker coordination to metal centers. This principle is widely exploited in drug discovery to fine-tune the physicochemical properties of bioactive molecules. The continued development of novel fluorination methodologies will undoubtedly expand the accessible chemical space of fluorinated pyridines, providing even greater opportunities for the rational design of new pharmaceuticals, catalysts, and advanced materials.

References

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.

-

Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters.

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.

-

Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange.

-

The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.

-

Electrophilic aromatic directing groups. Wikipedia.

-

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 3,5-Difluorotoluene. Benchchem.

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.

-

The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides. Chemical Science.

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Center for Biotechnology Information.

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.

-

Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. Crystal Growth & Design.

-

Catalysis for Fluorination and Trifluoromethylation. National Center for Biotechnology Information.

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules.

-

Introducing the Perfluorinated Cp* Ligand into Coordination Chemistry. ResearchGate.

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.

-

Hammett's relation for pyridine / C 6 F 4 I-Y complexes (a) and... ResearchGate.

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters.

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

-

New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate.

-

Selected Hammett substituent constants and susceptibility factors. University of California, Davis.

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.

-

Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications.

-

Hammett constants σ for fluoro-substituents. ResearchGate.

-

Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Journal of the American Chemical Society.

-

Fluorine compounds. Wikipedia.

-

Hammett equation. Wikipedia.

-

The conformational preferences of fluorinated piperidine derivatives... ResearchGate.

-

Fluoride as Ligand: Chemistry of Some New Terminal and Bridged Systems. Dalton Transactions.

-

Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics.

-

Non-Covalent Interactions in Coordination Chemistry. Magnetochemistry.

-

Fluorine NMR. University of California, San Diego.

-

Pyridine's Ring Normal Modes as footprints for its derivatives. The impact of perfluorination. ResearchGate.

-

pKa values of compounds investigated herein. ResearchGate.

-

Understanding of Noncovalent Interactions Involving Organic Fluorine. Springer.

-

Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic.

-

Transition metal pyridine complexes. Wikipedia.

-

Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications.

-

Pyridine Ligands. Alfa Chemistry.

-

Introducing the Perfluorinated Cp* Ligand into Coordination Chemistry. Angewandte Chemie International Edition.

Sources

- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Understanding of Noncovalent Interactions Involving Organic Fluorine [ouci.dntb.gov.ua]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Sourcing and Application of 3-Ethynyl-2-fluoropyridine: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and rigid, functionalizable moieties into small molecules has become a cornerstone of rational drug design. The fluoropyridine scaffold, in particular, has garnered significant attention due to the ability of the fluorine substituent to modulate the physicochemical and metabolic properties of a parent molecule, often leading to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles.[1][2] When further functionalized with a reactive handle such as a terminal alkyne, the utility of the fluoropyridine core is significantly amplified, providing a versatile building block for the construction of complex molecular architectures. 3-Ethynyl-2-fluoropyridine (CAS No. 933768-06-0) is a prime exemplar of such a scaffold, merging the advantageous properties of a 2-fluoropyridine with the synthetic versatility of an ethynyl group. This technical guide provides an in-depth analysis of the commercial availability, synthesis, and strategic applications of this compound for researchers, scientists, and professionals in drug development.

I. Commercial Availability and Supplier Overview

The accessibility of key starting materials is a critical logistical consideration in any drug discovery program. This compound is readily available from several fine chemical suppliers, ensuring a reliable supply chain for both early-stage research and larger-scale synthetic campaigns. The compound is typically offered at a purity of 97% or higher, suitable for most synthetic applications.